Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate (ECMPC) is an organic compound with a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 188-190 °C and a boiling point of 246-248 °C. It is soluble in water and alcohol. ECMPC is mainly used as a reagent in organic synthesis, as a catalyst in polymerization, and as a raw material for the manufacture of pharmaceuticals, dyes, and other products.
Mechanism Of Action
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE results in an increase in the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate are largely due to its ability to inhibit the enzyme acetylcholinesterase. This inhibition of AChE results in an increase in the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. Additionally, Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The use of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is highly soluble in water and alcohol, making it easy to work with in a laboratory setting. The main limitation of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is that it is a relatively new compound and there is still much to be learned about its effects and applications.
Future Directions
The future of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is promising, as it has already shown potential for use in a variety of scientific research applications. Further research into the biochemical and physiological effects of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate could lead to new treatments for neurodegenerative diseases. Additionally, further research into the synthesis of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate could lead to more efficient and cost-effective methods of production. Finally, research into the use of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate as a catalyst in polymerization could lead to new materials with improved properties.
Scientific Research Applications
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a raw material for the manufacture of pharmaceuticals, dyes, and other products. It has also been used in the synthesis of biologically active molecules, such as inhibitors and antifungal agents. Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate has also been used in the synthesis of peptides and peptide-based drugs.
properties
IUPAC Name |
ethyl 4-chloro-2-morpholin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-2-18-10(16)8-7-13-11(14-9(8)12)15-3-5-17-6-4-15/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJNUYHOXXCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615476 | |
Record name | Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate | |
CAS RN |
34750-23-7 | |
Record name | Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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